Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)-
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Overview
Description
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to an imidazole ring through an amino group. The presence of the dimethylaminoethyl group further enhances its chemical properties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with imidazole to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- 4-amino-N,N-dimethyl-benzenesulfonamide
- 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide
Uniqueness
What sets benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring enhances its ability to interact with biological targets, while the dimethylaminoethyl group increases its solubility and bioavailability . These features make it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
71795-53-4 |
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Molecular Formula |
C13H19N5O2S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
4-amino-N-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H19N5O2S/c1-17(2)9-10-18-8-7-15-13(18)16-21(19,20)12-5-3-11(14)4-6-12/h3-8H,9-10,14H2,1-2H3,(H,15,16) |
InChI Key |
POYHLULQLFYWOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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